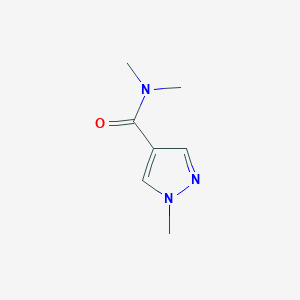![molecular formula C17H18N4O3S B2361841 5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-48-3](/img/structure/B2361841.png)
5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a pyrimido[4,5-d]pyrimidine structure .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a suitable pyrimidine derivative with other reagents. For example, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of two fused pyrimidine rings. It also contains an ethylthio substituent at the 5-position and a 4-methoxyphenyl substituent at the 7-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in its structure. For instance, the ethylthio group might be involved in nucleophilic substitution reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of medicinal chemistry has led to the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, for their potential anti-inflammatory and analgesic properties. These compounds, synthesized through various chemical reactions, have been explored for their biological activities, particularly as cyclooxygenase inhibitors, highlighting their relevance in drug discovery and pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Agents
Isothiazolopyrimidines, a group of compounds that include pyrimidine derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Machoń, Wieczorek, & Mordarski, 1987).
Nonlinear Optical Materials
Pyrimidine derivatives have also been investigated for their third-order nonlinear optical properties. Studies using Z-scan techniques have demonstrated that certain pyrimidine-based compounds exhibit significant nonlinear absorption and refraction, suggesting their potential for applications in optical devices and materials (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Chemical Synthesis and Characterization
Further research into the synthesis and characterization of pyrimidine derivatives has led to the development of various compounds with potential applications in medicinal chemistry and materials science. These studies provide valuable insights into the chemical properties and possible applications of pyrimidine-based compounds in various fields (Nagarajaiah & Begum, 2015).
Future Directions
Properties
IUPAC Name |
5-ethylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-25-15-12-14(20(2)17(23)21(3)16(12)22)18-13(19-15)10-6-8-11(24-4)9-7-10/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHBCWGACVVHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2361762.png)
![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)
![N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2361764.png)


![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)


